molecular formula C21H13ClO2S B5214859 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate

2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B5214859
M. Wt: 364.8 g/mol
InChI Key: OIPKZECJEDXKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate (BCB) is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BCB is a member of the benzothiophene family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to have a number of biochemical and physiological effects. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to protect against oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has several advantages for lab experiments. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is stable and can be easily synthesized in large quantities. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has some limitations for lab experiments. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is insoluble in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and pharmacodynamics of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate are not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate. One potential area of research is the development of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties. Another potential area of research is the investigation of the role of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate in the regulation of immune responses. Finally, the potential use of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
Conclusion
In conclusion, 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. The mechanism of action of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate, including the development of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties and investigation of the role of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate in the regulation of immune responses.

Synthesis Methods

2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate is synthesized by the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with biphenyl-2-ol in the presence of a base. The reaction proceeds through an esterification process, resulting in the formation of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate. The purity and yield of 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate can be improved by using column chromatography.

Scientific Research Applications

2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. 2-biphenylyl 3-chloro-1-benzothiophene-2-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

IUPAC Name

(2-phenylphenyl) 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO2S/c22-19-16-11-5-7-13-18(16)25-20(19)21(23)24-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPKZECJEDXKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylphenyl) 3-chloro-1-benzothiophene-2-carboxylate

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